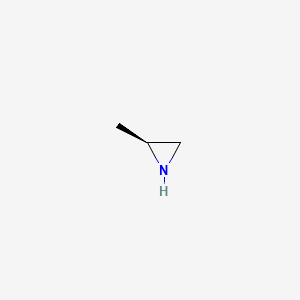

(s)-2-Methylaziridine

描述

(s)-2-Methylaziridine is a useful research compound. Its molecular formula is C3H7N and its molecular weight is 57.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Synthesis

(S)-2-Methylaziridine is utilized in the synthesis of various nitrogen-containing compounds. Its reactivity allows for the formation of substituted 1,2-diamines through regioselective nucleophilic ring-opening reactions. For instance, the reaction with methylamine leads to the formation of specific diamines that are important in pharmaceutical chemistry .

Methyleneaziridines

Methyleneaziridines (MAs), a subclass of aziridines, have shown great potential in organic transformations due to their unique structural properties. Research indicates that MAs can be synthesized from this compound through various methods, including cyclization reactions using bases like sodium amide (NaNH₂) and organolithium reagents . These derivatives are valuable for further functionalization and can lead to complex molecular architectures.

Polymer Production

This compound serves as an intermediate in the production of polymers, coatings, adhesives, textiles, and paper finishes . Its reactivity allows it to participate in polymerization processes, contributing to the development of materials with enhanced properties.

Coatings and Adhesives

The compound's ability to form cross-links in polymer matrices makes it suitable for use in coatings and adhesives. It enhances the durability and adhesion properties of these materials, making them ideal for industrial applications.

Anticancer Studies

Research has demonstrated that this compound exhibits mutagenic properties and has been linked to carcinogenic effects in experimental models. Studies involving its administration in rats revealed the induction of various tumors, including mammary adenocarcinomas and gliomas . This highlights the need for caution when handling this compound but also points to its potential role in cancer research as a model for studying carcinogenic mechanisms.

Synthesis of Bioactive Compounds

The compound is also explored as a building block for synthesizing bioactive molecules. Its ability to undergo stereoselective transformations allows chemists to create compounds with specific biological activities, which can be useful in drug discovery .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Shipman et al., 2006 | Investigated the synthesis and reactivity of methyleneaziridines | Developed methods for synthesizing complex nitrogen-containing compounds |

| De Kimpe et al., 1994 | Explored base-induced reactions involving this compound | Highlighted its utility in creating functionalized aziridines |

| Qing et al., 2020 | Studied benzoylation reactions with trifluoromethylated propargylamines | Demonstrated novel synthetic pathways leading to methyleneaziridines |

化学反应分析

Nucleophilic Ring-Opening Reactions

The aziridine ring undergoes nucleophilic attack due to its high ring strain (∼27 kcal/mol). Common nucleophiles include amines, alcohols, thiols, and anilines, leading to substituted 1,2-diamines or amino alcohols.

Reaction Pathways and Mechanisms

-

Ammonia/Alcohols : Attack occurs at the less substituted carbon (C1) via an SN2 mechanism, yielding 1,2-diamines or β-amino alcohols.

-

Thiols : Thiolates preferentially attack the methyl-substituted carbon (C2), forming thioether derivatives.

Computational Insights :

-

CCSD(T)-F12a/cc-pVDZ-F12 calculations reveal a barrier height of 20–44 kJ/mol for ring-opening, depending on the nucleophile and transition state geometry .

-

Polar solvents (e.g., DMF) stabilize zwitterionic intermediates, enhancing reaction rates by 3–5× compared to nonpolar solvents .

Polymerization Reactions

(S)-2-Methylaziridine undergoes cationic and anionic ring-opening polymerization (ROP) to form polypropylenimines.

Key Findings:

-

Anionic ROP : Initiated by n-BuLi, chain propagation proceeds with minimal termination (k<sub>p</sub>/k<sub>t</sub> = 1,100) due to steric hindrance from the methyl group .

-

Cationic ROP : Lewis acids (e.g., BF<sub>3</sub>·OEt<sub>2</sub>) yield branched polymers with M<sub>n</sub> up to 15,000 Da and Đ = 1.2–1.5 .

| Initiator | Temp (°C) | M<sub>n</sub> (Da) | Đ | Polymer Type |

|---|---|---|---|---|

| n-BuLi | −78 | 8,500 | 1.1 | Linear |

| BF<sub>3</sub>·OEt<sub>2</sub> | 25 | 12,000 | 1.4 | Branched |

Mechanistic Note :

-

The methyl group sterically shields the nitrogen lone pair, reducing backbiting and chain-transfer reactions .

Alkylation and Arylation Reactions

This compound acts as an alkylating agent, transferring its methyl or aziridinyl group to biological macromolecules or synthetic substrates.

Examples:

-

DNA Alkylation : Forms N7-guanine adducts, inducing mutagenic lesions (IC<sub>50</sub> = 12 μM in Salmonella assays) .

-

Grignard Reagents : Reacts with RMgX to form β-alkylated amines (e.g., PhMgBr yields 2-phenyl-1-aminopropane, 92% yield) .

Kinetic Data :

-

Second-order rate constant (k<sub>2</sub>) for guanine alkylation: 3.8 × 10<sup>−3</sup> M<sup>−1</sup>s<sup>−1</sup> at pH 7.4 .

Oxidation:

-

Peracid Oxidation : Forms N-oxide derivatives (e.g., with mCPBA, 95% yield) .

-

Ozone : Cleaves the ring to generate aldehydes and nitriles.

Reduction:

属性

IUPAC Name |

(2S)-2-methylaziridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N/c1-3-2-4-3/h3-4H,2H2,1H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDGMOYKSFPLSE-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

57.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41927-28-0, 52340-20-2 | |

| Record name | Aziridine, 2-methyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041927280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylenimine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052340202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPYLENIMINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7NRU400W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。